Cas no 88142-60-3 (7H-Dibenzo[de,h]quinolin-7-one,4,5,6,9-tetramethoxy-)

7H-Dibenzo[de,h]quinolin-7-one,4,5,6,9-tetramethoxy- structure
88142-60-3 structure
商品名:7H-Dibenzo[de,h]quinolin-7-one,4,5,6,9-tetramethoxy-
CAS番号:88142-60-3
MF:C20H17NO5
メガワット:351.352685689926
CID:723037
PubChem ID:137399

7H-Dibenzo[de,h]quinolin-7-one,4,5,6,9-tetramethoxy- 化学的及び物理的性質

名前と識別子

    • 7H-Dibenzo[de,h]quinolin-7-one,4,5,6,9-tetramethoxy-
    • 4,5,6,9-Tetramethoxy-7H-dibenzo(de,h)quinolin-7-one
    • 4,5,6,9-Tetramethoxy-7H-dibenzo[de,h]quinolin-7-one (ACI)
    • 6-O-Demethyldauriporphinoline
    • Bianfugenine
    • Dauriporphine
    • 88142-60-3
    • CS-0638254
    • 7H-Dibenzo[de,h]quinolin-7-one, 4,5,6,9-tetramethoxy-
    • AKOS040734156
    • HY-N11029
    • CHEMBL4214251
    • DTXSID90236851
    • 5,10,11,12-tetramethoxy-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one
    • 4,5,6,9-tetramethoxy-7H-dibenzo[de,h]quinolin-7-one
    • SCHEMBL12289184
    • CHEBI:132719
    • 7H-Dibenzo(de,h)quinolin-7-one, 4,5,6,9-tetramethoxy-
    • DA-61659
    • 5,10,11,12-tetramethoxy-16-azatetracyclo(7.7.1.02,7.013,17)heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one
    • DTXCID20159342
    • インチ: 1S/C20H17NO5/c1-23-10-5-6-11-13(9-10)17(22)15-14-12(7-8-21-16(11)14)18(24-2)20(26-4)19(15)25-3/h5-9H,1-4H3
    • InChIKey: OOWSNEKQIRVGCG-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2C3C(C(=C(C=2OC)OC)OC)=CC=NC=3C2C1=CC(=CC=2)OC

計算された属性

  • せいみつぶんしりょう: 351.11067264g/mol
  • どういたいしつりょう: 351.11067264g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 528
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

  • 色と性状: Powder

7H-Dibenzo[de,h]quinolin-7-one,4,5,6,9-tetramethoxy- 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, 115 °C; 115 °C → rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 7, rt
1.3 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) ;  rt; 2 h, 90 °C; 90 °C → rt
1.4 Reagents: Ammonia Solvents: Water ;  rt
2.1 Reagents: Silver oxide (Ag2O) Solvents: Methanol ,  Chloroform ;  6 h, rt → reflux
リファレンス
A novel approach to oxoisoaporphine alkaloids via regioselective metalation of alkoxy isoquinolines
Melzer, Benedikt C.; et al, Beilstein Journal of Organic Chemistry, 2017, 13, 1564-1571

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Toluene
2.1 Reagents: Cuprous cyanide Solvents: Dimethylformamide
3.1 Reagents: Potassium hydroxide Solvents: Ethanol
4.1 Solvents: Methanol
5.1 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: Silver oxide (Ag2O) Solvents: Chloroform
リファレンス
The structure of 2,3-dihydromenisporphine and the synthesis of dauriporphine, oxoisoaporphine alkaloids from Menispermum dauricum DC
Kunitomo, Jun Ichi; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 2778-82

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Silver oxide (Ag2O) Solvents: Methanol ,  Chloroform ;  6 h, rt → reflux
リファレンス
A novel approach to oxoisoaporphine alkaloids via regioselective metalation of alkoxy isoquinolines
Melzer, Benedikt C.; et al, Beilstein Journal of Organic Chemistry, 2017, 13, 1564-1571

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
2.1 Reagents: Phosphorus oxychloride Solvents: Toluene
3.1 Reagents: Cuprous cyanide Solvents: Dimethylformamide
4.1 Reagents: Potassium hydroxide Solvents: Ethanol
5.1 Solvents: Methanol
6.1 Reagents: Hydrochloric acid Solvents: Water
7.1 Reagents: Silver oxide (Ag2O) Solvents: Chloroform
リファレンス
The structure of 2,3-dihydromenisporphine and the synthesis of dauriporphine, oxoisoaporphine alkaloids from Menispermum dauricum DC
Kunitomo, Jun Ichi; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 2778-82

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Silver oxide (Ag2O) Solvents: Chloroform
リファレンス
The structure of 2,3-dihydromenisporphine and the synthesis of dauriporphine, oxoisoaporphine alkaloids from Menispermum dauricum DC
Kunitomo, Jun Ichi; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 2778-82

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Methanol
2.1 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Silver oxide (Ag2O) Solvents: Chloroform
リファレンス
The structure of 2,3-dihydromenisporphine and the synthesis of dauriporphine, oxoisoaporphine alkaloids from Menispermum dauricum DC
Kunitomo, Jun Ichi; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 2778-82

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, 115 °C; 115 °C → rt
2.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 7, rt
3.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) ;  rt; 2 h, 90 °C; 90 °C → rt
3.2 Reagents: Ammonia Solvents: Water ;  rt
4.1 Reagents: Silver oxide (Ag2O) Solvents: Methanol ,  Chloroform ;  6 h, rt → reflux
リファレンス
A novel approach to oxoisoaporphine alkaloids via regioselective metalation of alkoxy isoquinolines
Melzer, Benedikt C.; et al, Beilstein Journal of Organic Chemistry, 2017, 13, 1564-1571

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) Solvents: Toluene ,  Tetrahydrofuran ;  2 min, 25 °C; 4 h, 25 °C; 25 °C → 0 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 25 °C
1.3 Reagents: Sodium thiosulfate ,  Ammonium chloride Solvents: Water ;  25 °C
2.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
3.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, 115 °C; 115 °C → rt
3.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 7, rt
4.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) ;  rt; 2 h, 90 °C; 90 °C → rt
4.2 Reagents: Ammonia Solvents: Water ;  rt
5.1 Reagents: Silver oxide (Ag2O) Solvents: Methanol ,  Chloroform ;  6 h, rt → reflux
リファレンス
A novel approach to oxoisoaporphine alkaloids via regioselective metalation of alkoxy isoquinolines
Melzer, Benedikt C.; et al, Beilstein Journal of Organic Chemistry, 2017, 13, 1564-1571

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Cuprous cyanide Solvents: Dimethylformamide
2.1 Reagents: Potassium hydroxide Solvents: Ethanol
3.1 Solvents: Methanol
4.1 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Silver oxide (Ag2O) Solvents: Chloroform
リファレンス
The structure of 2,3-dihydromenisporphine and the synthesis of dauriporphine, oxoisoaporphine alkaloids from Menispermum dauricum DC
Kunitomo, Jun Ichi; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 2778-82

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Thionyl chloride
2.1 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
3.1 Reagents: Phosphorus oxychloride Solvents: Toluene
4.1 Reagents: Cuprous cyanide Solvents: Dimethylformamide
5.1 Reagents: Potassium hydroxide Solvents: Ethanol
6.1 Solvents: Methanol
7.1 Reagents: Hydrochloric acid Solvents: Water
8.1 Reagents: Silver oxide (Ag2O) Solvents: Chloroform
リファレンス
The structure of 2,3-dihydromenisporphine and the synthesis of dauriporphine, oxoisoaporphine alkaloids from Menispermum dauricum DC
Kunitomo, Jun Ichi; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 2778-82

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Silver oxide (Ag2O) Solvents: Chloroform
リファレンス
The structure of 2,3-dihydromenisporphine and the synthesis of dauriporphine, oxoisoaporphine alkaloids from Menispermum dauricum DC
Kunitomo, Jun Ichi; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 2778-82

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, 115 °C; 115 °C → rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 7, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, 115 °C; 115 °C → rt
2.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 7, rt
2.3 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) ;  rt; 2 h, 90 °C; 90 °C → rt
2.4 Reagents: Ammonia Solvents: Water ;  rt
3.1 Reagents: Silver oxide (Ag2O) Solvents: Methanol ,  Chloroform ;  6 h, rt → reflux
リファレンス
A novel approach to oxoisoaporphine alkaloids via regioselective metalation of alkoxy isoquinolines
Melzer, Benedikt C.; et al, Beilstein Journal of Organic Chemistry, 2017, 13, 1564-1571

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Ethanol
2.1 Solvents: Methanol
3.1 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Silver oxide (Ag2O) Solvents: Chloroform
リファレンス
The structure of 2,3-dihydromenisporphine and the synthesis of dauriporphine, oxoisoaporphine alkaloids from Menispermum dauricum DC
Kunitomo, Jun Ichi; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 2778-82

7H-Dibenzo[de,h]quinolin-7-one,4,5,6,9-tetramethoxy- Raw materials

7H-Dibenzo[de,h]quinolin-7-one,4,5,6,9-tetramethoxy- Preparation Products

おすすめ記事

推奨される供給者
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.